4-(4-Fluoro-2-methylphenyl)thiophene-2-carbaldehyde 4-(4-Fluoro-2-methylphenyl)thiophene-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13611854
InChI: InChI=1S/C12H9FOS/c1-8-4-10(13)2-3-12(8)9-5-11(6-14)15-7-9/h2-7H,1H3
SMILES: CC1=C(C=CC(=C1)F)C2=CSC(=C2)C=O
Molecular Formula: C12H9FOS
Molecular Weight: 220.26 g/mol

4-(4-Fluoro-2-methylphenyl)thiophene-2-carbaldehyde

CAS No.:

Cat. No.: VC13611854

Molecular Formula: C12H9FOS

Molecular Weight: 220.26 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Fluoro-2-methylphenyl)thiophene-2-carbaldehyde -

Specification

Molecular Formula C12H9FOS
Molecular Weight 220.26 g/mol
IUPAC Name 4-(4-fluoro-2-methylphenyl)thiophene-2-carbaldehyde
Standard InChI InChI=1S/C12H9FOS/c1-8-4-10(13)2-3-12(8)9-5-11(6-14)15-7-9/h2-7H,1H3
Standard InChI Key AXZZKTLVNRHXIF-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)F)C2=CSC(=C2)C=O
Canonical SMILES CC1=C(C=CC(=C1)F)C2=CSC(=C2)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiophene core (C₄H₃S) with two substituents:

  • Carbaldehyde group (-CHO) at the 2-position, conferring electrophilic reactivity.

  • 4-Fluoro-2-methylphenyl group at the 4-position, introducing steric bulk and electronic modulation via fluorine’s electronegativity and methyl’s inductive effects.

Key Identifiers:

PropertyValue
Molecular FormulaC₁₂H₉FOS
Molecular Weight220.26 g/mol
IUPAC Name4-(4-fluoro-2-methylphenyl)thiophene-2-carbaldehyde
SMILESCC1=C(C=CC(=C1)F)C2=CSC(=C2)C=O
InChIKeyAXZZKTLVNRHXIF-UHFFFAOYSA-N
PubChem CID138985507

Physical Properties

While explicit data on melting/boiling points or solubility are unavailable, analogs such as 5-(4-fluorophenyl)thiophene-2-carboxaldehyde (CAS 249504-38-9) exhibit a melting point of 113–114°C and density of 1.288 g/cm³ . These values suggest moderate thermal stability and hydrophobic tendencies, likely shared by the target compound.

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via multi-step organic reactions, often involving:

  • Friedel-Crafts Acylation: Introducing the carbaldehyde group to thiophene.

  • Cross-Coupling Reactions: Installing the fluorinated aryl group via Suzuki-Miyaura or Ullmann couplings.

A patent (CN102627627A) describes a related method for 2-thiophenecarboxaldehyde using thiophene, triphosgene, and DMF, achieving yields up to 88% . Adapting this protocol for 4-(4-fluoro-2-methylphenyl)thiophene-2-carbaldehyde would require:

  • Step 1: Lithiation of thiophene at the 4-position, followed by quenching with 4-fluoro-2-methylbenzaldehyde.

  • Step 2: Vilsmeier-Haack formylation to introduce the aldehyde group .

Optimized Reaction Conditions:

ParameterValue
SolventChlorobenzene
Temperature0°C → 75–85°C (gradient)
Molar Ratio (Thiophene:Triphosgene:DMF)1:0.5:2.6
Yield~85% (estimated)

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s structure aligns with bioactive molecules, including:

  • Antiplatelet Agents: Analogous to clopidogrel’s thiophene core .

  • Kinase Inhibitors: The aldehyde group facilitates Schiff base formation with amino residues in target proteins.

Materials Science

  • Organic Semiconductors: Thiophene derivatives enhance charge transport in OLEDs and OFETs due to π-conjugation.

  • Coordination Polymers: The aldehyde group chelates metal ions, enabling porous material synthesis.

Hazard StatementPrecautionary Measure
H315: Skin irritationWear nitrile gloves
H319: Eye irritationUse safety goggles
H335: Respiratory irritationEmploy fume hoods

Research Frontiers and Challenges

Scalability Limitations

Current synthesis methods require optimization for industrial-scale production. Continuous-flow reactors may improve yield and reduce waste .

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